5-Bromo-7-tert-butyl-1,3-benzoxazole
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Overview
Description
5-Bromo-7-tert-butyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound’s structure consists of a benzene ring fused with an oxazole ring, with a bromine atom at the 5th position and a tert-butyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-tert-butyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate brominated and tert-butyl-substituted precursors. One common method includes the reaction of 2-aminophenol with 5-bromo-2-tert-butylbenzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as samarium triflate in an aqueous medium .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of metal catalysts, nanocatalysts, and ionic liquid catalysts has been reported to enhance the yield and purity of the final product . Solvent-free conditions and microwave-assisted synthesis are also explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-tert-butyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted benzoxazoles, oxides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-7-tert-butyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-tert-butyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The anticancer effects are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-tert-butylbenzoxazole
- 7-tert-Butyl-1,3-benzoxazole
- 5-Chloro-7-tert-butyl-1,3-benzoxazole
Uniqueness
5-Bromo-7-tert-butyl-1,3-benzoxazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the tert-butyl group provides steric hindrance, influencing its interaction with molecular targets .
Properties
Molecular Formula |
C11H12BrNO |
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Molecular Weight |
254.12 g/mol |
IUPAC Name |
5-bromo-7-tert-butyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12BrNO/c1-11(2,3)8-4-7(12)5-9-10(8)14-6-13-9/h4-6H,1-3H3 |
InChI Key |
XZNVIYFOQAICTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=CC(=C1)Br)N=CO2 |
Origin of Product |
United States |
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